

## In-Depth Technical Guide: Vintafolide (EC145)

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| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EC089     |           |
| Cat. No.:            | B11834498 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vintafolide, also known as EC145, is a folate receptor-targeted small molecule-drug conjugate (SMDC) that represents a significant advancement in precision oncology. It comprises a folic acid targeting moiety, a cleavable disulfide linker, and the potent microtubule inhibitor, desacetylvinblastine monohydrazide (DAVLBH). By exploiting the overexpression of the folate receptor (FR) on the surface of various cancer cells, Vintafolide delivers its cytotoxic payload directly to malignant cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of Vintafolide's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

### **Chemical Structure and Properties**

Vintafolide is a complex molecule designed for targeted drug delivery. Its structure is optimized for FR binding, aqueous solubility, and efficient release of the cytotoxic agent within the target cell.

**Chemical Identifiers** 



| Identifier        | Value   |  |
|-------------------|---|--|
| IUPAC Name        | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-γ-glutamyl-L-α-aspartyl-L-α-aspartyl-L-α-aspartyl-L-cysteine disulfide with methyl (5S,7R,9S)-5-ethyl-9-[(3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-4,5-dihydroxy-8-methoxy-6-methyl-5-({2-[(2-sulfanylethoxy)carbonyl]hydrazinyl}carbonyl)-3a, 4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-carboxylate |  |
| CAS Number        | 742092-03-1   |  |
| Molecular Formula | C86H109N21O26S2   |  |
| SMILES            | [H]/N=C(\N)/NCCCINVALID-LINKN INVALID-LINKC(=O)NINVALID-LINK C(=O)NINVALID-LINKNNC(=O) [C@@]1([C@H]2[C@]3(CCN4[C@H]3 INVALID-LINK (C=CC4)CC)c5cc(c(cc5N2C)OC) [C@]6(C[C@@H]7CINVALID-LINK (CC)O)C(=O  |  |

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